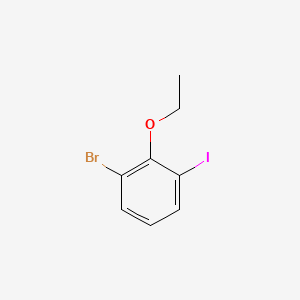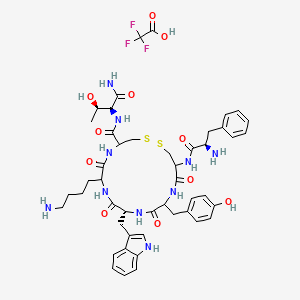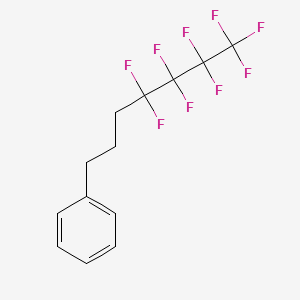
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is a fluorinated organic compound characterized by the presence of nine fluorine atoms attached to a heptyl chain, which is further connected to a benzene ring. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene typically involves the fluorination of heptylbenzene derivatives. One common method includes the use of fluorinating agents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to chemical and biological degradation. The compound can interact with various molecular targets through hydrophobic interactions and van der Waals forces, influencing the behavior of biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl acrylate
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene stands out due to its aromatic benzene ring, which imparts unique chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11F9 |
|---|---|
Molecular Weight |
338.21 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptylbenzene |
InChI |
InChI=1S/C13H11F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-3,5-6H,4,7-8H2 |
InChI Key |
SDDDDVVRWOCMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


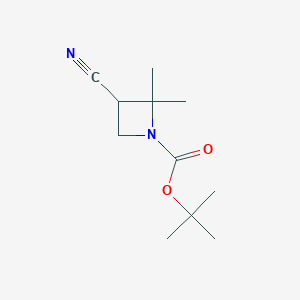
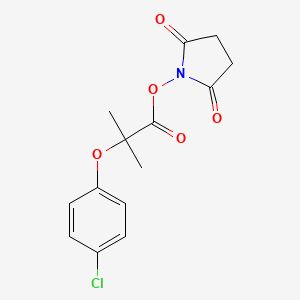

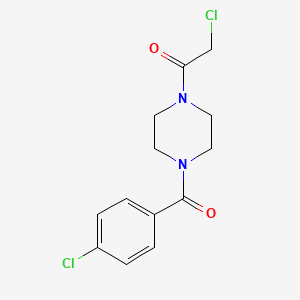
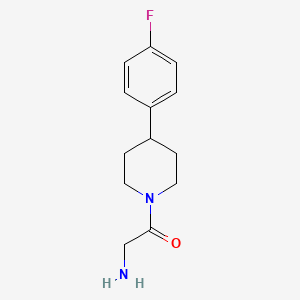
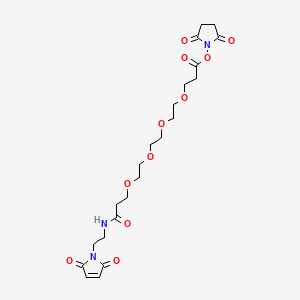

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)

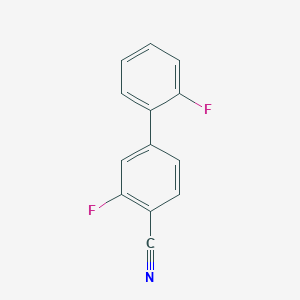
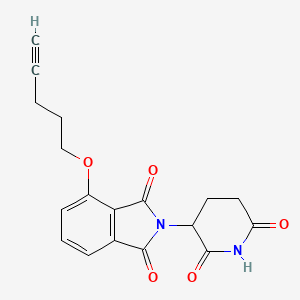
![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)
